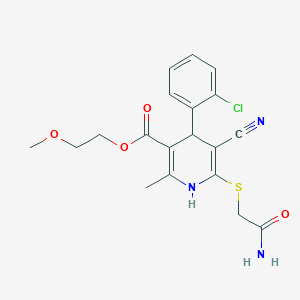

![molecular formula C16H13N3 B2575063 6,9-Diméthyl-6H-indolo[2,3-b]quinoxaline CAS No. 161224-92-6](/img/structure/B2575063.png)

6,9-Diméthyl-6H-indolo[2,3-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

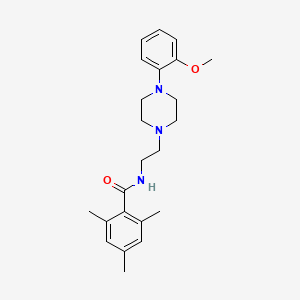

6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the class of indoloquinoxalines. These compounds are known for their planar fused ring structures, which allow them to intercalate into DNA. This property makes them significant in various pharmacological applications, including antiviral, cytotoxic, and multidrug resistance modulating activities .

Applications De Recherche Scientifique

6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Acts as a DNA intercalating agent, making it useful in studying DNA interactions.

Medicine: Exhibits antiviral, cytotoxic, and multidrug resistance modulating activities.

Mécanisme D'action

Target of Action

The primary target of 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound exhibits a wide variety of pharmacological activities, predominantly through DNA intercalation . The thermal stability of the 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline-DNA complex is an important parameter for the elucidation of its anticancer, antiviral, and other activities .

Mode of Action

6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This interaction with DNA disrupts processes that are vital for DNA replication .

Biochemical Pathways

The interaction of 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline with DNA affects the normal biochemical pathways of DNA replication . By intercalating into the DNA helix, it disturbs the normal functioning of the DNA molecule, thereby affecting the downstream processes such as protein synthesis and cell division .

Pharmacokinetics

The high thermal stability of the 6,9-dimethyl-6h-indolo[2,3-b]quinoxaline-dna complex suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline’s action are primarily related to its disruption of DNA replication . This disruption can lead to cell death, which is why this compound exhibits antiviral and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline. For instance, the presence of bulkier polyaromatic hydrocarbon segments in the 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline enhances its thermal stability . Furthermore, the type of substituents and side chains attached to the 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline nucleus, as well as the orientation of the side chain towards the GC rich minor groove of the DNA, can influence its binding affinity to DNA .

Analyse Biochimique

Biochemical Properties

The mechanism of pharmacological action exerted by 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline is predominantly DNA intercalation . This compound interacts with DNA, disrupting processes vital for DNA replication . The thermal stability of the intercalated complex (DNA and 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline) is an important parameter for the elucidation of its biochemical activities .

Cellular Effects

6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline exhibits a wide variety of pharmacological activities. It has been reported to show DNA duplex stabilization , which can disrupt vital processes for DNA replication . This disruption can lead to various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline involves intercalation into the DNA helix . This intercalation disrupts processes that are vital for DNA replication . The compound’s effects at the molecular level include binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline can change over time in laboratory settings. The thermal stability of the compound-DNA complex is an important parameter for understanding its long-term effects on cellular function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . Another method involves the Ru(II)-catalyzed tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Alkylation and acylation reactions are common, where the compound reacts with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Alkylated or acylated derivatives depending on the substituents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ellipticine: Another DNA intercalating agent with similar cytotoxic properties.

NCA0424, B-220, and 9-OH-B-220: Highly active derivatives of 6H-indolo[2,3-b]quinoxaline with good DNA binding affinity.

Uniqueness

6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other indoloquinoxalines. Its ability to modulate multidrug resistance and its specific DNA intercalation properties make it a valuable compound for further research and development.

Propriétés

IUPAC Name |

6,9-dimethylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-10-7-8-14-11(9-10)15-16(19(14)2)18-13-6-4-3-5-12(13)17-15/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCFXZHCNYNTKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641017 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2574981.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2574983.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2574988.png)

![5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2574992.png)

![2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2574993.png)

![2-(4-ethylphenyl)-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2574996.png)

![2-(1,2-benzoxazol-3-yl)-1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2575002.png)